molecular formula C14H16ClN3O2S B13013277 N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide

N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide

Cat. No.: B13013277
M. Wt: 325.8 g/mol
InChI Key: OUQGABYASYWJMO-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a complex organic compound with the following structural formula:

C14H16ClN3O2S\text{C}_{14}\text{H}_{16}\text{ClN}_3\text{O}_2\text{S} C14​H16​ClN3​O2​S

This compound belongs to the sulfonamide class and contains a pyridine ring substituted with a benzyl group, a chlorine atom, and a methylamino group. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes:: The synthesis of N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides. In this case, boron reagents containing a benzyl group and a chlorine atom can be coupled with a pyridine derivative.

Reaction Conditions:: The Suzuki–Miyaura coupling typically employs palladium catalysts, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a solvent like DMF or toluene. The reaction proceeds under mild conditions, making it suitable for complex molecules.

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalyst loading, and purification steps ensures efficient production.

Chemical Reactions Analysis

N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction of the nitro group or other functional groups is possible.

    Substitution: Substitution reactions can occur at the chlorine or benzyl position.

Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).

Major products depend on the specific reaction conditions and substituents present.

Scientific Research Applications

N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide finds applications in:

    Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anti-inflammatory properties.

    Biological Studies: Researchers use it as a tool compound to study specific pathways or targets.

    Industry: It could serve as a building block for other complex molecules.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific enzymes, receptors, or cellular processes, affecting biological functions.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide’s uniqueness lies in its specific substitution pattern and sulfonamide functionality.

Properties

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C14H16ClN3O2S/c1-16-14-12(15)8-17-9-13(14)21(19,20)18(2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,17)

InChI Key

OUQGABYASYWJMO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2)Cl

Origin of Product

United States

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